molecular formula C24H20O4 B11255972 6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B11255972
M. Wt: 372.4 g/mol
InChI Key: BMMSGDRJCYNYIN-UHFFFAOYSA-N
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Description

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a methyl group attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, benzyl bromide, and 4-methylcoumarin.

    Formation of Benzyloxy Intermediate: The first step involves the reaction of benzyl bromide with 4-methoxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to form the benzyloxy intermediate.

    Cyclization: The benzyloxy intermediate is then subjected to cyclization with 4-methylcoumarin under acidic conditions (e.g., using sulfuric acid) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to its chromen-2-one core structure combined with benzyloxy and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-6-phenylmethoxychromen-2-one

InChI

InChI=1S/C24H20O4/c1-16-21-14-20(27-15-17-6-4-3-5-7-17)12-13-22(21)28-24(25)23(16)18-8-10-19(26-2)11-9-18/h3-14H,15H2,1-2H3

InChI Key

BMMSGDRJCYNYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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